molecular formula C15H15ClN4O6S B022764 Chlorimuron-ethyl CAS No. 90982-32-4

Chlorimuron-ethyl

Cat. No. B022764
CAS RN: 90982-32-4
M. Wt: 414.8 g/mol
InChI Key: NSWAMPCUPHPTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis Chlorimuron-ethyl's molecular structure allows it to undergo various transformations in the environment, including phototransformation. When exposed to light, chlorimuron-ethyl degrades into products such as 4-methoxy-6-chloro-2-aminopyrimidine and ethyl 2-aminosulfonylbenzoate, following first-order kinetics (Choudhury & Dureja, 1996).

Chemical Reactions and Properties Chlorimuron-ethyl degrades primarily through chemical hydrolysis and photolysis, with significant pathways including the cleavage of the sulfonylurea bridge and dechlorination. Moisture on plant surfaces can lead to de-esterification, converting chlorimuron-ethyl into its free acid form, chlorimuron, which inhibits the acetolactate synthase enzyme (Choudhury, Bhattacharya, & Dureja, 2007).

Physical Properties Analysis The purification and characterization of chlorimuron-ethyl have confirmed its high purity, with tests showing a purity exceeding 99%. This high level of purity is critical for its effectiveness and predictability as a herbicide (Zou Ming, 2001).

Chemical Properties Analysis Microbial degradation is an important pathway for the dissipation of chlorimuron-ethyl in the environment. The degradation process involves various enzymes and leads to the formation of several by-products. Studies on bacteria like Rhodococcus sp. D310-1 and Klebsiella jilinsis 2N3 have elucidated the genes and enzymes involved in this process, offering insights into the molecular mechanisms of chlorimuron-ethyl biodegradation (Li et al., 2016); (Zhang et al., 2019).

Scientific Research Applications

1. Biodegradation of Chlorimuron-ethyl

  • Methods of Application: Using a metabolomics method, eight intermediate degradation products were identified, and three pathways, including a novel pyrimidine-ring-opening pathway, were found to be involved in chlorimuron-ethyl degradation by strain CHL1 . Transcriptome sequencing indicated that three genes (atzF, atzD, and cysJ) are involved in chlorimuron-ethyl degradation by strain CHL1 .
  • Results or Outcomes: The results reveal a previously unreported pathway and the key genes of chlorimuron-ethyl degradation by strain CHL1, which have implications for attempts to enrich the biodegradation mechanism of sulfonylurea herbicides and to construct engineered bacteria in order to remove sulfonylurea herbicide residues from environmental media .

2. Effects on Soil Microorganisms

  • Application Summary: The herbicide chlorimuron-ethyl has been applied widely for weed control in farmland, especially in soybean fields in China over the past decade, but the chronic effects of this herbicide on soil microorganisms, particularly Pseudomonas spp., is not well understood .
  • Methods of Application: Soil samples were collected from plots having received 0-, 5-, and 10-year applications of chlorimuron-ethyl (30 g active component of chlorimuron-ethyl/ha/year) to study the abundance and diversity of Pseudomonas spp . An in vitro assay was used to examine the antifungal activities of isolated Pseudomonas spp. against soil-borne pathogens causing soybean root rot disease .
  • Results or Outcomes: With 5- and 10- year chlorimuron-ethyl application, the numbers of soil Pseudomonas spp. decreased, and the Shannon index values decreased from 6.23 to 3.71 and 1.73, respectively . The numbers of antifungal Pseudomonas spp. also decreased, and the proportions of Pseudomonas spp. with antifungal activities against the different test pathogens altered .

3. Bioremediation of Chlorimuron-ethyl Contaminated Soil

  • Methods of Application: A bacterial chlorimuron-ethyl-degrading agent was applied to soil contaminated with chlorimuron-ethyl at 20 mg kg −1 in a greenhouse .
  • Results or Outcomes: The chlorimuron-ethyl degradation efficiency reached 80.02% after 60 days, demonstrating that the application of the bacterial chlorimuron-ethyl-degrading agent promoted the degradation of chlorimuron-ethyl in the soil and reduced its phytotoxicity toward wheat .

4. Weed Control in Soybean Fields

  • Application Summary: Chlorimuron-ethyl is a highly effective postemergence herbicide for control of economically important broadleaf weeds in soybean. It has been developed by E. I. du Pont de Nemours & Co., Wilmington, DE, under the code DPX-F6025 and is marketed in the United States under the trade name of Classic .
  • Methods of Application: Chlorimuron-ethyl is applied to soybean fields for weed control .
  • Results or Outcomes: The application of chlorimuron-ethyl has proven to be effective in controlling broadleaf weeds in soybean fields, thereby improving the yield of the crop .

5. Ecological Risk Assessment

  • Application Summary: Long-term application of Chlorimuron-ethyl can have significant ecological impacts, particularly on soil microbial communities in continuously cropped soybean fields .
  • Methods of Application: An in-situ investigation was conducted in a continuously cropped soybean field in Northeast China to assess the ecological risk of long-term Chlorimuron-ethyl application .
  • Results or Outcomes: The study found that long-term application of Chlorimuron-ethyl resulted in a remarkable change in the community structure of soil microbes, which manifested in the decrease of the diversity and evenness . This could potentially impact the growth of soybeans and make them more susceptible to diseases .

6. Control of Economically Important Broadleaf Weeds

  • Application Summary: Chlorimuron-ethyl is a highly effective postemergence herbicide for control of economically important broadleaf weeds in soybean .
  • Methods of Application: Chlorimuron-ethyl is applied mainly in soybean fields for weed control .
  • Results or Outcomes: Due to its broad-spectrum weed control at low application rate, good crop selectivity, and low toxicity to human beings and animals, Chlorimuron-ethyl has been used widely .

Safety And Hazards

Chlorimuron-ethyl has a low mammalian toxicity and has a high potential to bioaccumulate . It is relatively non-toxic to most aquatic species, birds, and earthworms but moderately toxic to honeybees . Personal protective equipment is required when using this product .

Future Directions

The results of a study reveal a previously unreported pathway and the key genes of chlorimuron-ethyl degradation by strain CHL1 . This has implications for attempts to enrich the biodegradation mechanism of sulfonylurea herbicides and to construct engineered bacteria in order to remove sulfonylurea herbicide residues from environmental media .

properties

IUPAC Name

ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWAMPCUPHPTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O6S
Record name CHLORIMURON ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023955
Record name Chlorimuron-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB]
Record name CHLORIMURON ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorimuron-ethyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4309
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7
Record name CHLORIMURON-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.51 at 25 °C
Record name CHLORIMURON-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.0X10-12 mm Hg at 25 °C
Record name CHLORIMURON-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Sulfonylurea class herbicide that inhibits acetolactate synthase, which regulates plant growth., Branched chain amino acid synthesis (ASL or AHAS) inhibitor. Acts by inhibiting biosynthesis of the essential amino acids valine and isoleucine, hence stopping cell division and plant growth. Crop selectivity derives from plant metabolism both by homoglutathione conjugation and by de-esterification., ...Acetolactate synthase /is/ the target enzyme of chlorimuron ethyl.
Record name CHLORIMURON-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Chlorimuron-ethyl

Color/Form

Crystals from butyl chloride, White solid, Colorless crystals

CAS RN

90982-32-4, 94365-91-0
Record name CHLORIMURON ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorimuron-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90982-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorimuron-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090982324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094365910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorimuron-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORIMURON-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B00AW0IM5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORIMURON-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

181 °C
Record name CHLORIMURON-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To 1.0 g of 2-amino-4-chloro-6-methoxypyrimidine suspended in 25 ml of dry CH2Cl2 was added 1.53 g of ethyl 2-(isocyanatosulfonyl)benzoate (prepared by procedures taught in U.S. Pat. No. 4,305,884). The reaction mixture was stirred at ambient temperature for three days. The solvent was stripped and the product was recrystallized from butyl chloride to give a white solid with m.p. 198°-201°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorimuron-ethyl
Reactant of Route 2
Reactant of Route 2
Chlorimuron-ethyl
Reactant of Route 3
Reactant of Route 3
Chlorimuron-ethyl
Reactant of Route 4
Reactant of Route 4
Chlorimuron-ethyl
Reactant of Route 5
Reactant of Route 5
Chlorimuron-ethyl
Reactant of Route 6
Reactant of Route 6
Chlorimuron-ethyl

Citations

For This Compound
6,310
Citations
M Wang, Q Zhou - Ecotoxicology and Environmental Safety, 2006 - Elsevier
… the stress of chlorimuron-ethyl in soil were examined. Chlorimuron-ethyl induced oxidative … The 300-μg/kg chlorimuron-ethyl treatment caused significant damage to CHL accumulation…
Number of citations: 146 www.sciencedirect.com
ME Wang, QX Zhou - Environmental Pollution, 2006 - Elsevier
… determined by the interaction of chlorimuron-ethyl and Cd in wheat… in the oxidative damage by chlorimuron-ethyl, while a decrease … in the damage of wheat by chlorimuron-ethyl and Cd. …
Number of citations: 96 www.sciencedirect.com
H Zang, H Wang, L Miao, Y Cheng, Y Zhang… - Journal of hazardous …, 2020 - Elsevier
… of chlorimuron-ethyl. A carE deletion mutant strain, D310-1ΔcarE, was constructed, and the chlorimuron-ethyl degradation rate in the presence of 100 mg L -1 chlorimuron-ethyl within …
Number of citations: 63 www.sciencedirect.com
M Wang, Q Zhou - Ecotoxicology and environmental safety, 2005 - Elsevier
… , respectively, to chlorimuron-ethyl, cadmium, and copper and to the mixture of chlorimuron-ethyl and cadmium, chlorimuron-ethyl and copper, and chlorimuron-ethyl, cadmium, and …
Number of citations: 145 www.sciencedirect.com
KN Reddy, MA Locke, SC Wagner… - Journal of agricultural …, 1995 - ACS Publications
… to evaluate sorption and desorption of chlorimuron ethyl {ethyl 2-[[[[(4… 6 mL of [14C]chlorimuron ethyl solution at five concentrations (0.06-… Chlorimuron ethyl Kf increased with increased …
Number of citations: 107 pubs.acs.org
PP Choudhury, P Dureja - Pesticide science, 1997 - Wiley Online Library
… The results presented in this study clearly indicate the degradation of chlorimuron-ethyl to be dependent upon the soil pH. This study indicates that chlorimuron-ethyl is not very …
Number of citations: 52 onlinelibrary.wiley.com
JS Claus - Weed Technology, 1987 - cambridge.org
Chlorimuron-ethyl is a highly effective postemergence herbicide for control of economically … Chlorimuron-ethyl is a member of a new class of herbicides called sulfonylureas. It is active …
Number of citations: 60 www.cambridge.org
HM Brown, SM Neighbors - Pesticide Biochemistry and Physiology, 1987 - Elsevier
… the deesterified derivative of chlorimuron ethyl. Each of these metabolites is inactive against … target site of chlorimuron ethyl. Thus. soybean tolerance to chlorimuron ethyl results from its …
Number of citations: 109 www.sciencedirect.com
GL Lamoureux, DG Rusness, FS Tanaka - Pesticide biochemistry and …, 1991 - Elsevier
… ]chlorimuron ethyl appeared to be metabolized by similar routes in both the roots and leaves. [i4C]Chlorimuron ethyl … [‘4C]Chlorimuron ethyl and seven metabolites, listed in approximate …
Number of citations: 17 www.sciencedirect.com
PP Choudhury, P Dureja - Journal of Agricultural and Food …, 1996 - ACS Publications
… This study confirms and extends earlier findings that chlorimuron-ethyl is less persistent with regard to hydrolysis and photolysis in acidic conditions. Chlorimuron-ethyl photodegraded …
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.